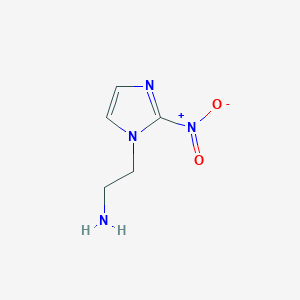

2-(2-Nitro-1H-imidazol-1-yl)ethanamine

Description

Historical Development and Significance of Nitroimidazole Scaffolds in Research

The journey of nitroimidazoles in scientific research began in 1953 when K. Maeda reported the discovery of a natural product from the bacterium Nocardia mesenterica with antibacterial properties. nih.gov This compound was later identified as Azomycin, or 2-nitroimidazole (B3424786), marking the genesis of an entire class of pharmacologically significant molecules. nih.govresearchgate.net This initial discovery catalyzed extensive research into the nitroimidazole scaffold, leading to the synthesis of a multitude of analogs and regioisomers. nih.gov

In the mid-1950s, the 5-nitroimidazole derivative, metronidazole, was discovered and subsequently became an essential medicine for treating infections caused by anaerobic bacteria and protozoa. nih.gov The early 1970s saw reports on the antimycobacterial activity of 2-nitroimidazole derivatives, expanding their potential therapeutic scope. nih.gov A significant area of development has been in oncology, where the unique properties of nitroimidazoles led to their investigation as radiosensitizers to enhance the effectiveness of radiation therapy on hypoxic tumor cells. mdpi.comnih.gov The enduring importance of this scaffold is highlighted by the recent approval of the fused nitroimidazole drugs, delamanid (B1670213) and pretomanid, for treating multi-drug resistant (MDR) tuberculosis, which has sparked renewed interest in this chemical class. nih.govresearchgate.netacs.org

| Timeline of Key Nitroimidazole Developments | | :--- | :--- | | 1953 | Discovery of Azomycin (2-nitroimidazole) from Nocardia mesenterica. nih.gov | | Mid-1950s | Discovery of Metronidazole (a 5-nitroimidazole). nih.gov | | Early 1970s | First reports of antimycobacterial activity for 2-nitroimidazoles. nih.gov | | Recent Years | Approval of Delamanid and Pretomanid for MDR-Tuberculosis. nih.govresearchgate.net |

Structural Classification and Distinctive Features of 2-Nitroimidazole Derivatives

Nitroimidazoles are structurally classified based on the position of the nitro (NO₂) group on the imidazole (B134444) ring, leading to 2-, 4-, and 5-nitroimidazole derivatives. nih.govwikipedia.orgresearchgate.net The position of this group is a critical determinant of the compound's biological activity and mechanism of action. nih.gov Azomycin and the anti-parasitic drug benznidazole (B1666585) are prominent examples of 2-nitroimidazole derivatives. wikipedia.org

A defining characteristic of nitroimidazoles is their function as bioreductive prodrugs. mdpi.comwikipedia.org They are selectively activated under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and the environments of certain anaerobic microbes. nih.govmdpi.com The key features of 2-nitroimidazole derivatives are summarized below:

Mechanism of Action : The electron-deficient nitro group undergoes a one-electron reduction, primarily mediated by nitroreductase enzymes, to form a nitro radical anion. nih.gov In the presence of oxygen, this reaction is reversible, and the parent compound is regenerated with the formation of a superoxide (B77818) radical. However, in hypoxic cells, the radical anion undergoes further reduction to produce highly reactive nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Selective Cytotoxicity : These reactive metabolites can covalently bind to and damage cellular macromolecules, including DNA and proteins, leading to cell death. mdpi.comnih.govnih.gov This selective trapping and activation within hypoxic environments spare healthy, oxygenated tissues. vulcanchem.com

Redox Properties : 2-nitroimidazoles generally possess a higher reduction potential compared to their 5-nitro counterparts. This property enhances their effectiveness as radiosensitizers but can also make them more susceptible to reduction by mammalian enzymes, a factor that must be considered in drug design. nih.gov

| Feature | Description |

| Core Structure | Imidazole ring with a nitro group at position 2. nih.gov |

| Activation | Bioreductive activation under hypoxic conditions. mdpi.com |

| Mechanism | Formation of cytotoxic reactive intermediates upon reduction of the nitro group. nih.govnih.gov |

| Application | Used as scaffolds for anti-infectives and hypoxia-selective radiosensitizers and imaging agents. nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitroimidazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPFDZRLUUOFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40319567 | |

| Record name | 2-(2-Nitro-1H-imidazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36717-77-8 | |

| Record name | NSC347468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Nitro-1H-imidazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Rationale for Investigating 2 2 Nitro 1h Imidazol 1 Yl Ethanamine As a Key Research Intermediate

Derivatization Reactions and Functionalization of the Ethanamine Moiety

The terminal primary amine of this compound is a versatile functional group that allows for the synthesis of a wide array of derivatives through various chemical transformations.

Amide bond formation is one of the most common derivatization strategies for this compound. The primary amine readily reacts with various acylating agents, such as acid chlorides, anhydrides, or activated carboxylic acids, to form stable amide linkages. nih.govderpharmachemica.com This reaction is fundamental for attaching the 2-nitroimidazole moiety to other molecules of interest, including fluorescent tags, cytotoxic agents, or pharmacokinetic modifiers. nih.gov

For example, acylation with fluoroacetyl chloride or bromoacetyl bromide has been used to prepare precursors for radiolabeled imaging agents. nih.gov The reaction conditions are typically mild, often involving a base like triethylamine or pyridine in an aprotic solvent to neutralize the acid byproduct.

| Acylating Agent | Product Type | Significance | Reference(s) |

| Fluoroacetyl chloride | Fluorinated amide derivative | Precursor for ¹⁸F-labeled PET imaging agents. | nih.gov |

| Bromoacetyl bromide | Brominated amide derivative | Intermediate for further functionalization or radiolabeling. | nih.gov |

| Activated Carboxylic Acids | Diverse Amides | Conjugation to biomolecules, drugs, or other chemical entities. | nih.gov |

While direct esterification or etherification of the ethanamine moiety is not chemically feasible, derivatives containing ester and ether linkages can be synthesized. This is typically achieved by coupling the amine group of this compound with molecules that already possess ester or ether functionalities.

For instance, the amine can be reacted with a carboxylic acid that contains an ether linkage (e.g., methoxyacetic acid) via standard amide coupling protocols. Similarly, reaction with an acid chloride bearing an ester group allows for the incorporation of that functionality. These approaches are crucial for modifying the physicochemical properties, such as lipophilicity and solubility, of the final compound.

The ability to conjugate this compound to a wide range of chemical entities is central to its application in drug development and diagnostics. mdpi.com The amine group serves as a key attachment point for creating complex bioconjugates.

Strategies often involve forming an amide bond with a linker molecule, which is then attached to the final moiety. For example, it has been conjugated to chelating agents like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) for the development of radiopharmaceuticals. researchgate.net In one such synthesis, the amine was acylated with a NOTA-NHS ester to create a precursor capable of chelating metallic radioisotopes. researchgate.net

Furthermore, this compound has been incorporated into more complex structures designed as hypoxia-activated prodrugs. rsc.org For example, the amine can be linked to a cytotoxic agent through a cleavable linker, which releases the active drug under the reducing conditions found in hypoxic tumor cells. nih.govnih.gov

Development of Analogs and Novel 2-Nitroimidazole Scaffolds

The chemical scaffold of this compound serves as a foundational structure for the development of more complex and potentially more effective therapeutic agents. Research in this area has focused on the synthesis of bifunctional and bis-nitroimidazole compounds, which feature two nitroimidazole moieties, as well as the exploration of stereoselective synthetic routes to access specific enantiomers of chiral analogs.

Synthesis of Bifunctional and Bis-Nitroimidazole Compounds

The synthesis of molecules containing two 2-nitroimidazole rings, known as bis-nitroimidazole compounds, has been an area of interest for creating agents with potentially enhanced biological activity. These compounds can be symmetrical or asymmetrical and are often designed to interact with biological targets in a specific manner.

One such example is the synthesis of 1,2-bis[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethane . A detailed method for its preparation involves the reaction of triethylene glycol ditosylate with 2-nitroimidazole. The synthesis is carried out in dimethylformamide (DMF) in the presence of triethylamine. The reaction mixture is stirred at 313 K (40 °C) for four days. After the reaction is complete, the product is isolated by extraction with ethyl acetate and purified by chromatography on silica gel, affording the desired compound in a 75% yield nih.gov.

Table 1: Synthesis of 1,2-bis[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethane nih.gov

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time | Yield |

| Triethylene glycol ditosylate | 2-nitroimidazole | DMF | Triethylamine | 313 K (40 °C) | 4 days | 75% |

Another related compound, 1,2-bis(2-nitro-1H-imidazol-1-yl)ethane , has been identified as a by-product in the synthesis of 2-nitro-1-vinyl-1H-imidazole from 2-nitroimidazole and 1,2-dibromoethane mdpi.com. While this indicates a potential synthetic route, the reaction conditions were optimized for the formation of the vinyl derivative, and only trace amounts of the bis-nitroimidazole compound were observed mdpi.com. The deliberate synthesis of 1,2-bis(2-nitro-1H-imidazol-1-yl)ethane as the primary product would necessitate a methodical optimization of reaction parameters, such as the stoichiometry of the reactants and the choice of base and solvent.

Exploration of Stereoselective Synthetic Approaches

The introduction of a chiral center into the side chain of 2-nitroimidazole derivatives, such as in analogs of this compound, opens the possibility of stereoisomers with distinct biological activities. Consequently, the development of stereoselective synthetic methods to obtain enantiomerically pure compounds is a significant area of research.

While a specific stereoselective synthesis for this compound has not been extensively detailed in the reviewed literature, general strategies for the asymmetric synthesis of chiral 2-nitroimidazole derivatives can be considered. One common approach involves the use of chiral starting materials. For instance, the synthesis of chiral 2-nitroimidazole-based drugs has been achieved using chiral epichlorohydrin as a starting material nih.gov. This method introduces a stereocenter that is then carried through the synthetic sequence.

A potential pathway to chiral analogs of this compound could involve the nucleophilic opening of a chiral epoxide with 2-nitroimidazole, followed by functional group manipulation to introduce the amine. The stereochemistry of the final product would be dictated by the stereochemistry of the starting epoxide.

Another theoretical approach is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. While no specific application of this method to the synthesis of this compound has been found, it remains a viable strategy in asymmetric synthesis.

The synthesis of racemic this compound has been documented, providing a starting point for potential chiral resolution nih.gov. The synthesis involves the N-alkylation of 2-nitroimidazole with a protected 2-bromoethylamine derivative, followed by deprotection to yield the target amine nih.gov. Chiral resolution of the resulting racemic amine could be achieved using chiral acids to form diastereomeric salts that can be separated by crystallization.

Future research in this area will likely focus on the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure analogs of this compound, which will be crucial for elucidating the structure-activity relationships of these chiral molecules.

Molecular and Cellular Mechanistic Investigations of 2 Nitroimidazoles Excluding Clinical Outcomes

Bioreduction Pathways of the Nitroimidazole Moiety in Research Models

The biological activity of 2-nitroimidazoles is contingent upon the reduction of the nitro group on the imidazole (B134444) ring. This process is highly dependent on the cellular oxygen concentration, leading to selective effects in hypoxic environments.

Enzymatic Reduction Processes and Nitroreductase Activity

The bioreduction of the 2-nitroimidazole (B3424786) moiety is catalyzed by a variety of nitroreductase enzymes. These enzymes facilitate the transfer of electrons to the nitro group, initiating a cascade of reactions. Nitroreductases are broadly classified into two types based on their sensitivity to oxygen. Type I nitroreductases are oxygen-insensitive, while Type II are oxygen-sensitive. In mammalian cells, one-electron reductases such as NADPH-cytochrome P450 reductase, cytochrome b5 reductase, xanthine oxidase, and aldehyde dehydrogenase are capable of reducing nitroheterocycles.

The reduction process is a step-wise addition of electrons. The initial one-electron reduction forms a nitro radical anion. Subsequent reduction steps can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates, and ultimately the fully reduced amino derivative. The specific enzymes involved and their relative contributions can vary depending on the cell type and the specific 2-nitroimidazole derivative.

Table 1: Key Enzymes Involved in 2-Nitroimidazole Bioreduction

| Enzyme Class | Specific Examples | Role in Bioreduction |

| One-Electron Reductases | NADPH-cytochrome P450 reductase, Xanthine oxidase | Catalyze the initial one-electron reduction to form a nitro radical anion. This step is often reversible in the presence of oxygen. |

| Two-Electron Reductases | DT-diaphorase | Can reduce nitroaromatics in two-electron steps, bypassing the oxygen-sensitive nitro radical anion stage. |

Oxygen-Dependent Reductive Activation and Preferential Accumulation

A hallmark of 2-nitroimidazoles is their selective activation and accumulation in hypoxic cells. This oxygen-dependent mechanism is a direct consequence of the initial one-electron reduction. In well-oxygenated (normoxic) cells, the formed nitro radical anion is rapidly re-oxidized back to the parent 2-nitroimidazole compound by molecular oxygen. This "futile cycle" of reduction and re-oxidation prevents the accumulation of reactive metabolites and allows the parent compound to diffuse out of the cell.

In contrast, under hypoxic conditions (low oxygen), the lifetime of the nitro radical anion is prolonged, allowing for further reduction to more reactive species. nih.gov This leads to the formation of metabolites that can covalently bind to cellular macromolecules, effectively trapping the compound within the hypoxic cell. nih.gov This preferential accumulation is the basis for the hypoxia-selective effects of 2-nitroimidazoles. Research on various 2-nitroimidazole derivatives has consistently demonstrated this inverse relationship between oxygen concentration and compound retention.

Characterization of Reactive Metabolites and Radical Anion Formation

The bioreduction of 2-nitroimidazoles generates a series of reactive intermediates. The primary species formed is the nitro radical anion (NO₂⁻•). As previously mentioned, this species is central to the oxygen-dependent activation of these compounds.

Under continued reduction in hypoxic conditions, the nitro radical anion can be further reduced to a nitroso (R-NO) derivative, and subsequently to a hydroxylamine (R-NHOH) derivative. The hydroxylamine is considered a key reactive metabolite responsible for much of the biological activity of 2-nitroimidazoles. These reactive species, particularly the hydroxylamine, are electrophilic and can react with nucleophilic cellular components. In some instances, fragmentation of the imidazole ring can occur, leading to the formation of other reactive species like glyoxal.

Interactions with Cellular Macromolecules in In Vitro Systems

The reactive metabolites generated from the bioreduction of 2-nitroimidazoles can interact with and modify various cellular macromolecules. These interactions are believed to be a primary driver of their biological effects.

Covalent Binding to Cellular Proteins

Extensive research has shown that the reactive intermediates of 2-nitroimidazoles, formed under hypoxic conditions, covalently bind to cellular proteins. nih.gov This binding is a direct result of the electrophilic nature of the reduced metabolites reacting with nucleophilic amino acid residues on proteins. While cysteine has been proposed as a primary target for adduction, studies have shown that covalent binding can occur on proteins with low or no cysteine content, suggesting that other nucleophilic amino acids may also be involved.

The formation of these protein adducts is a key aspect of the mechanism of action of 2-nitroimidazoles and is utilized in experimental settings to detect and quantify hypoxic regions in tissues. For instance, derivatives of 2-nitroimidazole are used as hypoxia markers, where the extent of protein binding is measured to assess the level of hypoxia.

Table 2: Macromolecular Interactions of Reduced 2-Nitroimidazoles

| Macromolecule | Type of Interaction | Significance |

| Proteins | Covalent Adduction | Traps the compound in hypoxic cells, can alter protein function, and is used for hypoxia detection. |

| DNA | Limited Direct Interaction | While some studies have investigated DNA interactions, direct covalent binding is generally considered less significant than protein binding for many 2-nitroimidazole derivatives. |

| Glutathione (GSH) | Depletion and Interaction | GSH can react with and detoxify the reactive metabolites, and its depletion can enhance the effects of 2-nitroimidazoles. |

Investigation of DNA and Glutathione Interactions

The interaction of 2-nitroimidazole metabolites with DNA has been a subject of investigation. While the reactive intermediates have the potential to cause DNA damage, direct covalent binding to DNA is generally considered to be a less prominent mechanism compared to protein adduction for many 2-nitroimidazole compounds. However, some specialized 2-nitroimidazole derivatives have been designed to specifically target and interact with DNA.

Non-protein thiols, such as glutathione (GSH), play a significant role in the cellular response to 2-nitroimidazoles. GSH can react with the electrophilic metabolites, leading to their detoxification. Conversely, the metabolic activation of 2-nitroimidazoles can lead to the depletion of cellular GSH levels. This depletion of a key cellular antioxidant can, in turn, enhance the cytotoxic effects of the 2-nitroimidazole. Studies have shown that modulating cellular thiol levels can impact the efficacy of these compounds. nih.gov

Intracellular Processes and Cellular Responses in Experimental Models

The cellular response to 2-nitroimidazoles is multifaceted, involving a cascade of events that disrupt normal cellular function, particularly under hypoxic conditions. These compounds are bioreductively activated in low-oxygen environments, leading to the formation of reactive species that interact with intracellular macromolecules. This selective activation in hypoxic cells underpins their therapeutic potential. Research using various experimental models, particularly head and neck cancer cell lines, has elucidated the significant impact of 2-nitroimidazoles on cellular morphology, homeostasis, DNA replication, and cell cycle progression.

Modulation of Cell Morphology and Homeostasis

Exposure of cancer cells to 2-nitroimidazole compounds, such as iodoazomycin arabinofuranoside (IAZA) and fluoroazomycin arabinofuranoside (FAZA), under hypoxic conditions leads to discernible alterations in cell morphology. nih.govresearchgate.netnih.gov In head and neck cancer models, treatment with these agents resulted in changes indicative of cellular stress and disruption of homeostasis. nih.gov Hypoxic cells treated with IAZA or FAZA have been observed to become enlarged and flattened, a morphological shift often associated with cellular senescence or stress responses.

| Compound | Cell Line | Condition | Observed Morphological Changes | Ref |

| IAZA | Head and Neck Cancer | Hypoxia | Enlarged and flattened cells | nih.gov |

| FAZA | Head and Neck Cancer | Hypoxia | Enlarged and flattened cells | nih.gov |

Impact on DNA Replication and Cell Cycle Progression in Cell Lines

The influence of 2-nitroimidazoles extends to the fundamental processes of DNA replication and cell cycle progression. Studies have demonstrated that these compounds can compromise the integrity of DNA replication in hypoxic cancer cells. nih.govresearchgate.netnih.gov This interference is a critical aspect of their mechanism of action, leading to a slowdown of the cell cycle. nih.govresearchgate.net

Flow cytometry analysis of head and neck cancer cells treated with IAZA or FAZA under hypoxic conditions revealed a significant alteration in cell cycle distribution. A notable accumulation of cells in the S-phase and G2/M phases is observed, indicating a blockage or delay in these stages of the cell cycle. This disruption prevents cells from completing mitosis and proliferating, contributing to the cytostatic effect of these compounds. The preferential susceptibility of hypoxic cancer cells to these effects highlights the targeted nature of 2-nitroimidazole action. nih.gov

| Compound | Cell Line | Condition | Effect on Cell Cycle | Ref |

| IAZA | Head and Neck Cancer | Hypoxia | Slowdown of cell cycle progression, accumulation in S and G2/M phases | nih.gov |

| FAZA | Head and Neck Cancer | Hypoxia | Slowdown of cell cycle progression, accumulation in S and G2/M phases | nih.gov |

Induction of Replication Stress and Cellular Cytostasis

The culmination of altered cell morphology, enzymatic inhibition, and disrupted DNA replication is the induction of replication stress, ultimately leading to cytostasis, a state of arrested cell growth. nih.govresearchgate.netnih.gov Replication stress is a condition where DNA replication forks are slowed or stalled, which can trigger a DNA damage response and lead to cell death if unresolved. The damage to DNA replication machinery by 2-nitroimidazoles is a key driver of this stress. nih.gov

The cytostatic outcome is a direct consequence of the inability of the treated cells to overcome the induced cellular damage and cell cycle arrest. nih.gov This is particularly significant in the context of cancer therapy, as inducing a sustained state of cytostasis can prevent tumor growth. The preferential activity of compounds like IAZA and FAZA in hypoxic environments makes them promising candidates for targeting the often therapy-resistant hypoxic cores of solid tumors. nih.govmdpi.com The induction of replication stress and subsequent cytostasis represents a primary mechanism through which 2-nitroimidazoles exert their anti-tumor effects in experimental models. nih.govmdpi.com

| Compound | Cell Line | Condition | Outcome | Ref |

| IAZA | Head and Neck Cancer | Hypoxia | Replication stress, Cytostasis | nih.gov |

| FAZA | Head and Neck Cancer | Hypoxia | Replication stress, Cytostasis | nih.gov |

Computational and Theoretical Chemistry Studies of 2 Nitroimidazole Based Systems

Prediction and Interpretation of Spectroscopic Properties

Theoretical Infrared (IR) and Raman Spectroscopy

Computational vibrational spectroscopy, primarily through Density Functional Theory (DFT), is a powerful tool for predicting and interpreting the Infrared (IR) and Raman spectra of molecules. nih.govmdpi.com Studies utilizing the B3LYP functional with the 6-311+G(d,p) basis set have been employed to calculate the vibrational frequencies of 2-nitroimidazole (B3424786) (2nim). researchgate.netmdpi.com These calculations can be performed using both harmonic and anharmonic approximations, with anharmonic calculations often providing results more consistent with experimental IR spectra. researchgate.net

The theoretical spectra for the 2nim core are dominated by vibrations involving the nitro group (NO₂) and the imidazole (B134444) ring. The findings for 2nim are highly relevant for understanding the spectra of its derivatives, as the fundamental vibrational modes of the core structure are largely retained. researchgate.netmdpi.com

Below is a table of representative vibrational modes for 2-nitroimidazole, calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

Table 1: Calculated Vibrational Wavenumbers (cm⁻¹) and Assignments for 2-Nitroimidazole (2nim)

| Vibrational Mode | Description | Harmonic Wavenumber (cm⁻¹) | Anharmonic Wavenumber (cm⁻¹) |

|---|---|---|---|

| ν(CH) | C-H Stretching (ring) | 3298 | 3163 |

| νas(NO₂) | Asymmetric NO₂ Stretching | 1621 | 1585 |

| νs(NO₂) | Symmetric NO₂ Stretching | 1388 | 1368 |

| ν(C=N) | C=N Stretching (ring) | 1555 | 1530 |

| δ(CH) | In-plane C-H Bending | 1152 | 1135 |

| γ(NO₂) | Out-of-plane NO₂ Bending | 751 | 740 |

Data sourced from computational studies on 2-nitroimidazole. researchgate.net

Computational Ultraviolet-Visible (UV-Vis) Spectral Analysis

Time-dependent density functional theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules, providing insight into their photophysical properties. nih.govresearchgate.net For 2-nitroimidazole and its derivatives, TD-DFT calculations, often with a polarizable continuum model (PCM) to simulate solvent effects, predict the electronic transitions that give rise to UV-Vis absorption bands. researchgate.netnih.gov

Computational analyses show that the UV-Vis spectra of 2-nitroimidazole derivatives are remarkably similar, underscoring the dominant role of the 2-nitroimidazole chromophore. nih.gov For the parent 2nim molecule, the transition from the ground state (S₀) to the first excited singlet state (S₁) is predicted to be forbidden. However, for its derivatives, this transition becomes allowed. nih.gov The calculations also allow for the analysis of electronic density differences between the ground and excited states, explaining the nature of the electronic transitions. researchgate.net

Table 2: Calculated UV-Vis Spectral Data for 2-Nitroimidazole (2nim) in Water

| Transition | Wavelength (λ_max) | Excitation Energy (eV) | Key Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | N/A (Forbidden) | - | - |

| S₀ → S₂ | 300 nm | 4.13 | HOMO → LUMO |

| S₀ → S₃ | 235 nm | 5.27 | HOMO-1 → LUMO |

Data derived from TD-DFT calculations at the PCM(H₂O)-B3LYP/6-311+G(d,p) level of theory. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the complex reaction mechanisms of molecular decomposition. For nitroimidazoles, these studies provide critical information on decomposition pathways, energy requirements, and the formation of smaller molecular fragments, which is fundamental to understanding their stability and reactivity. nih.gov

Quantum chemistry calculations are used to map the potential energy surfaces of decomposition reactions, identifying transition states and calculating the associated energy barriers. nih.gov While specific energy barriers for the thermal decomposition pathways of neutral 2-(2-Nitro-1H-imidazol-1-yl)ethanamine are not widely reported, studies on the fragmentation of 2-nitroimidazole ions provide valuable energetic data. nih.gov

One key finding from the study of the 2-nitroimidazole radical cation (M•⁺) is the significant Kinetic Energy Release (KER) associated with specific fragmentation steps. The loss of a nitric oxide radical (NO•) from the M•⁺ ion is associated with a high KER of 0.98 eV. nih.gov This value reflects the energy released during the fragmentation process and is a critical parameter in understanding the dynamics and energetics of the decomposition pathway. nih.gov

The decomposition of nitroimidazoles has been investigated through a combination of mass spectrometry techniques—such as Collision-Induced Dissociation (CID) and Electron-Induced Dissociation (EID)—and supporting quantum chemical calculations. nih.govresearchgate.net These studies consistently show that the decomposition pathways predominantly involve the nitro (-NO₂) functional group. researchgate.net

Upon ionization and subsequent fragmentation, the 2-nitroimidazole structure breaks down into several smaller, stable molecules. The most common fragmentation patterns involve the cleavage and rearrangement of the nitro group. nih.govresearchgate.net

Key findings from these studies include:

Loss of NO•: The loss of a nitric oxide radical is a prominent fragmentation channel, particularly from the radical cation, and is associated with a significant release of kinetic energy. nih.gov

Loss of NO₂: The elimination of a nitrogen dioxide molecule is another characteristic decomposition pathway observed in the fragmentation of nitroimidazole ions. researchgate.net

Loss of O: The cleavage of an oxygen atom from the nitro group is also an observed fragmentation route. researchgate.net

Computational studies, at levels such as the complete active space self-consistent field (CASSCF), have corroborated experimental findings that the NO molecule is a primary initial product following the UV excitation of 2-nitroimidazole. researchgate.net

Table 3: Summary of Key Fragmentation Pathways for 2-Nitroimidazole Ions

| Precursor Ion | Fragmentation Pathway | Major Small Molecule Generated |

|---|---|---|

| [M]•⁺ (Radical Cation) | Loss of Nitric Oxide Radical | NO |

| [M-H]⁻ (Deprotonated Molecule) | Loss of Nitrogen Dioxide | NO₂ |

| [M-H]⁻ (Deprotonated Molecule) | Loss of Nitric Oxide | NO |

Data sourced from combined mass spectrometry and computational studies. nih.govresearchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Nitroimidazoles

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental for the separation of 2-nitroimidazoles from complex matrices and for their subsequent quantification. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and thin-layer chromatography (TLC) coupled with densitometry are among the most utilized methods.

HPLC and UPLC are powerful techniques for the separation and quantification of nitroimidazole derivatives. These methods offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC):

A variety of HPLC methods have been developed for the analysis of nitroimidazole compounds. A common approach involves reversed-phase chromatography with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic modifier like acetonitrile or methanol. usda.govsielc.com UV detection is frequently employed, with the wavelength set around 320 nm, which corresponds to the absorbance maximum for many nitroimidazole compounds.

For the analysis of 2-(2-Nitro-1H-imidazol-1-yl)ethanamine, a similar approach can be adopted. An isocratic or gradient elution can be optimized to achieve adequate separation from potential impurities or other components in the sample matrix. The basic amino group in this compound might influence its retention behavior, potentially requiring adjustments to the mobile phase pH to ensure good peak shape.

Table 1: Illustrative HPLC Parameters for Nitroimidazole Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) with a buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm |

| Injection Volume | 20 µL |

Ultra-Performance Liquid Chromatography (UPLC):

UPLC systems, which utilize columns with smaller particle sizes (<2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.gov UPLC methods coupled with mass spectrometry (UPLC-MS/MS) have been successfully applied for the determination of various nitroimidazole residues in different matrices. nih.gov A UPLC method for this compound would likely involve a sub-2 µm particle column and a gradient elution with a mobile phase consisting of water and acetonitrile, possibly with the addition of a small amount of formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection.

TLC combined with densitometry provides a simple, cost-effective, and rapid method for the separation and quantification of nitroimidazoles. mdpi.compsecommunity.orgpreprints.orgdntb.gov.ua This technique is particularly useful for screening purposes and for monitoring the progress of chemical reactions.

For the analysis of 2-nitroimidazole (B3424786) derivatives, silica gel 60 F254 plates are commonly used as the stationary phase. mdpi.comresearchgate.net The mobile phase is typically a mixture of a nonpolar solvent like chloroform and a polar solvent such as methanol. mdpi.comresearchgate.net The addition of a small amount of a basic modifier like diethylamine can be beneficial for improving the peak shape of basic compounds. psecommunity.orgpreprints.org After development, the plates are dried, and the spots are visualized under UV light (e.g., at 254 nm). Densitometric scanning is then performed at the wavelength of maximum absorbance for the compound of interest to enable quantification. psecommunity.orgpreprints.org

Table 2: Typical TLC-Densitometric Parameters for Nitroimidazole Separation

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | Chloroform:Methanol (e.g., 9:1, v/v) |

| Chamber Saturation | 30 minutes |

| Development Distance | 7.5 cm |

| Detection | UV at 254 nm |

| Quantification | Densitometric scanning at λmax |

This method can be validated for parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ). mdpi.compsecommunity.orgpreprints.orgdntb.gov.ua

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of 2-nitroimidazole compounds. It is often coupled with chromatographic techniques for enhanced specificity.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides highly selective and sensitive methods for the determination of nitroimidazoles. nih.gov These techniques are widely used for the analysis of trace levels of these compounds in complex matrices. nih.govsigmaaldrich.com

In a typical LC-MS/MS experiment, the analyte is first separated by HPLC or UPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for nitroimidazoles, typically operating in the positive ion mode. nih.govsigmaaldrich.com

For the analysis of this compound, the protonated molecule [M+H]+ would be the precursor ion in MS/MS analysis. Collision-induced dissociation (CID) of this precursor ion would generate characteristic product ions. The fragmentation of the 2-nitroimidazole core often involves the loss of the nitro group (NO2) or nitric oxide (NO). The ethylamine side chain would also undergo specific fragmentation pathways. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), high selectivity and sensitivity can be achieved.

Table 3: Predicted Key Mass Transitions for this compound

| Precursor Ion (m/z) | Product Ions (m/z) |

|---|

Advanced mass spectrometric techniques such as photoionization mass spectrometry and photoelectron-photoion coincidence (PEPICO) spectroscopy provide fundamental insights into the ionization and fragmentation dynamics of 2-nitroimidazole molecules. nih.gov These methods utilize tunable synchrotron radiation to precisely control the energy of the ionizing photons.

Studies on 2-nitroimidazole have shown that its photoionization and photofragmentation properties are dependent on the excitation energy. nih.gov Time-of-flight (TOF) mass spectra can be recorded at various photon energies to investigate the fragmentation pathways following core-level excitation or ionization. nih.gov The fragmentation of the 2-nitroimidazole molecule can lead to the formation of various charged fragments. diva-portal.org

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are key techniques in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For this compound, the NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring, the two methylene groups of the ethylamine side chain, and the amine protons. The chemical shifts and coupling patterns of these signals would be characteristic of the molecule's structure. For instance, the protons on the imidazole ring typically appear in the aromatic region of the spectrum. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbons of the imidazole ring and the ethylamine side chain. The chemical shift of the carbon atom attached to the nitro group would be significantly affected by the electron-withdrawing nature of this group. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C-H | 7.0 - 8.5 | 115 - 150 |

| N-CH2- | 3.5 - 4.5 | 40 - 50 |

| -CH2-NH2 | 2.5 - 3.5 | 35 - 45 |

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected vibrational bands include:

N-H stretching: from the amine group, typically in the region of 3300-3500 cm⁻¹.

C-H stretching: from the imidazole ring and the ethylamine side chain, around 2800-3100 cm⁻¹.

C=N and C=C stretching: from the imidazole ring, in the range of 1400-1650 cm⁻¹.

NO₂ stretching: characteristic asymmetric and symmetric stretching vibrations of the nitro group, typically observed around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. brieflands.com

C-N stretching: from the amine and the imidazole ring, in the 1000-1300 cm⁻¹ region.

Computational studies on 2-nitroimidazole and its derivatives can aid in the assignment of the observed vibrational bands in the experimental IR and Raman spectra. nih.gov

Electrochemical Studies of Redox Behavior and Potentials

The electrochemical properties of this compound are primarily dictated by the 2-nitroimidazole moiety, which is known to be electrochemically active. The reduction of the nitro group is a key process that underlies the biological activity of many nitroimidazole compounds.

Detailed investigations into the electrochemical reduction of the parent compound, 2-nitroimidazole (2-NIm), using techniques like cyclic voltammetry (CV), provide significant insight into the behavior of its derivatives. researchgate.net The reduction process is complex and highly dependent on factors such as pH. researchgate.net In a mixed aqueous-organic medium, the voltammetric behavior of 2-NIm changes from a single irreversible reduction peak at acidic pH to two distinct reduction peaks at alkaline pH. researchgate.net

Studies have shown that the rates of reduction of various nitroimidazole compounds correlate with their one-electron reduction potentials; a higher (more positive) potential leads to a faster reduction rate. nih.gov The stability and subsequent reactions of the initially formed nitro radical anion are influenced by the surrounding chemical environment, including the presence of proton donors. researchgate.net

Table 3: Summary of Electrochemical Properties of 2-Nitroimidazoles

| Parameter | Description | Significance |

| Reduction Mechanism | Multi-step process involving 1 to 6 electrons. researchgate.netnih.gov | Forms reactive intermediates like the nitro radical anion. |

| Key Intermediates | Nitro radical anion (R-NO₂⁻), nitroso, hydroxylamine (B1172632). researchgate.netnih.gov | The radical anion is a key species in the biological mechanism of action. |

| pH Dependence | Reduction potentials and peak shapes in cyclic voltammetry are highly pH-dependent. researchgate.net | Affects the protonation state and stability of intermediates. |

| One-Electron Reduction Potential (E¹) | A measure of the ease of forming the nitro radical anion. rsc.org | Correlates with the rate of reduction and biological activity. nih.gov |

Applications of 2 2 Nitro 1h Imidazol 1 Yl Ethanamine and Its Derivatives in Pre Clinical and Materials Research

Development of Hypoxia-Targeted Probes for Imaging Research

The non-invasive detection and quantification of tumor hypoxia are crucial for predicting cancer progression and treatment response. The 2-nitroimidazole (B3424786) scaffold, central to 2-(2-nitro-1H-imidazol-1-yl)ethanamine, is a key component in the development of probes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT), techniques that allow for the visualization of hypoxic tissues. nih.gov

Design and Synthesis of Radiolabeled 2-Nitroimidazole Derivatives (e.g., ¹⁸F-labeled compounds)

The design of hypoxia-targeted imaging probes involves attaching a radionuclide to a 2-nitroimidazole derivative. The underlying principle is that the nitro group of the imidazole (B134444) ring undergoes an enzyme-mediated one-electron reduction to form a radical anion. In the presence of normal oxygen levels, this radical is quickly reoxidized, and the molecule can diffuse out of the cell. However, in hypoxic conditions, the radical anion is further reduced, leading to the formation of reactive species that covalently bind to intracellular macromolecules, effectively trapping the radiolabeled probe within the hypoxic cells. nih.gov

A significant focus of research has been on the development of fluorine-18 (¹⁸F) labeled 2-nitroimidazole derivatives for PET imaging, due to the favorable decay properties of ¹⁸F. koreascience.krnih.gov One of the most well-studied hypoxia radiotracers is [¹⁸F]FMISO (¹⁸F-fluoromisonidazole). nih.govmdpi.com However, its slow clearance from non-hypoxic tissues has prompted the development of new derivatives with improved pharmacokinetic properties. mdpi.comnih.gov

Researchers have synthesized novel ¹⁸F-labeled 2-nitroimidazole derivatives by modifying the side chain attached to the imidazole ring to enhance hydrophilicity and improve clearance from normoxic tissues. For instance, compounds like [¹⁸F]NEFA (2-fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide) and [¹⁸F]NEFT (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-fluoroacetate) were synthesized from commercially available 2-nitroimidazole. nih.govnih.gov The synthesis typically involves a multi-step process, starting with the modification of the 2-nitroimidazole core, followed by radiolabeling with [¹⁸F]fluoride. nih.govnih.gov For example, the precursors for [¹⁸F]NEFA and [¹⁸F]NEFT were radiolabeled with [¹⁸F]F⁻/18-crown-6/KHCO₃ in dimethyl sulfoxide at 90°C for 10 minutes. nih.govnih.gov

Another strategy involves conjugating [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose) to 2-nitroimidazole derivatives, creating dual-function probes. acs.org The synthesis of compounds like [¹⁸F]FDG-2NNC2ON and [¹⁸F]FDG-2NNC5ON has been reported, which were directly radiolabeled with [¹⁸F]FDG in high radiochemical yield and purity. acs.org More advanced and efficient labeling techniques, such as the Al¹⁸F-chelation method with a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator, have also been developed for 2-nitroimidazole derivatives like Al¹⁸F-NOTA-NI, offering a simpler and more efficient labeling procedure compared to traditional methods. nih.gov

Pre-clinical Evaluation of Radioligands in Animal Models (e.g., Biodistribution Studies)

Following synthesis, the potential of these novel radioligands as hypoxia imaging agents is evaluated in preclinical animal models, typically tumor-bearing mice or rats. nih.govacs.org Biodistribution studies are a critical component of this evaluation, determining the uptake and clearance of the radiotracer in various organs and, most importantly, in the tumor versus surrounding healthy tissues. mdpi.comnih.gov

For example, biodistribution studies of [¹⁸F]NEFA and [¹⁸F]NEFT were conducted in EMT-6 tumor-bearing mice. nih.govnih.gov The uptake of the tracer in different tissues is measured at specific time points post-injection and is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.gov The results for these compounds showed higher tumor-to-blood and tumor-to-liver ratios compared to [¹⁸F]FMISO at 30 minutes post-injection, suggesting improved imaging contrast. nih.govnih.gov

Similarly, preclinical evaluation of [¹⁸F]FDG-conjugated 2-nitroimidazole derivatives in mice bearing S180 or OS732 tumors demonstrated specific targeting of hypoxic tumor cells. acs.org PET imaging studies revealed clear tumor visualization at 1 and 2 hours post-injection. acs.org The compound [¹⁸F]FDG-2NNC2ON, being more hydrophilic, showed better imaging contrast with higher renal excretion and lower uptake in the digestive tract. acs.org

Biodistribution studies for Al¹⁸F-NOTA-NI in ECA109 xenografted mice also showed favorable characteristics, with the agent being primarily excreted through the kidneys. Its hydrophilicity led to decreased radioactivity in the blood and muscle, allowing for clear differentiation of the tumor from surrounding tissue in PET images. nih.gov These preclinical studies are essential for identifying promising candidates for further clinical development. nih.gov

| Radiotracer | Animal Model | Key Findings |

| [¹⁸F]NEFA | EMT-6 tumor-bearing mice | Higher tumor-to-blood (0.96) and tumor-to-liver (0.61) ratios at 30 min post-injection compared to [¹⁸F]FMISO. nih.govnih.gov |

| [¹⁸F]NEFT | EMT-6 tumor-bearing mice | Higher tumor-to-blood (0.98) and tumor-to-liver (1.10) ratios at 30 min post-injection compared to [¹⁸F]FMISO. nih.govnih.gov |

| [¹⁸F]FDG-2NNC2ON | S180 and OS732 tumor-bearing mice | Good tumor-to-blood (3.2-3.4) and tumor-to-muscle (2.6-4.2) ratios at 2h post-injection; higher hydrophilicity leading to better imaging contrast. acs.org |

| Al¹⁸F-NOTA-NI | ECA109 xenografted mice | Higher uptake in hypoxic tumor cells; rapid clearance from normal tissue via kidneys, enabling clear tumor visualization. nih.gov |

Scaffold for Bioreductive Prodrug Design in Experimental Systems

The selective reduction of the 2-nitroimidazole core in hypoxic environments also makes it an ideal trigger for the activation of prodrugs. nih.govnih.gov A bioreductive prodrug is an inactive compound that is converted into an active cytotoxic agent under hypoxic conditions, thereby targeting tumor cells while sparing healthy, well-oxygenated tissues. nih.govkorea.ac.kr

Rational Design and Conjugation Strategies for Hypoxia-Activated Prodrugs

The rational design of 2-nitroimidazole-based prodrugs involves linking the 2-nitroimidazole moiety (the "trigger") to a potent cytotoxic agent (the "warhead") via a linker that is stable in normoxic conditions but cleaves upon reduction of the nitro group. nih.govnih.gov The choice of the cytotoxic drug, the linker, and the specific 2-nitroimidazole derivative are all critical for the efficacy and selectivity of the prodrug. nih.gov

Various cytotoxic agents have been incorporated into these prodrug designs, including DNA-alkylating agents, topoisomerase inhibitors like SN-38, and kinase inhibitors. nih.gov For example, evofosfamide (TH-302) is a well-known 2-nitroimidazole-based prodrug that releases a brominated version of isophosphoramide mustard upon activation in hypoxic conditions. nih.gov

Conjugation strategies often involve creating a carbamate or ether linkage between the trigger and the drug, which is designed to undergo self-immolation or electronic cascade reactions following the reduction of the nitro group. chemrxiv.org To overcome challenges like poor water solubility of some prodrugs, researchers have designed multifunctional linkers. For instance, a 2-nitroimidazole-based bioreductive linker has been developed that includes an alkynyl group for potential "click chemistry" modifications, such as the attachment of solubilizing groups like polyethylene glycol (PEG). nih.govbohrium.comecnu.edu.cnecnu.edu.cn This approach led to the development of a water-soluble SN-38 prodrug. nih.govbohrium.comecnu.edu.cnecnu.edu.cn

Another design strategy involves linking the 2-nitroimidazole to a DNA-intercalating agent, such as a phenanthridine moiety. nih.govnih.gov This approach aims to increase the concentration of the radiosensitizing 2-nitroimidazole group in close proximity to DNA, the primary target of radiation damage. nih.gov The length of the linker chain between the two moieties was found to be a critical factor influencing both the cytotoxicity and the radiosensitizing ability of these compounds. nih.gov

In Vitro and In Vivo Mechanistic Evaluation of Prodrug Activation and Drug Release

The efficacy of newly designed bioreductive prodrugs is first assessed through in vitro experiments using cancer cell lines cultured under both normoxic and hypoxic conditions. nih.govbrieflands.com These studies aim to confirm the hypoxia-selective cytotoxicity of the prodrug. For example, the cytotoxicity of 2-nitroimidazole-linked phenanthridines was evaluated in Chinese hamster ovary and V79 cells. nih.gov The results demonstrated a significantly enhanced molar efficiency as hypoxic cell cytotoxins compared to the untargeted 2-nitroimidazole, misonidazole. nih.gov

Mechanistic studies often employ techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm the release of the active drug from the prodrug under hypoxic conditions, which can be mimicked in vitro using nitroreductase enzymes. uni-halle.de The stability of the prodrug is also assessed in physiological conditions, such as in phosphate-buffered saline (PBS) and in the presence of liver microsomes, to ensure that it remains intact until it reaches the target hypoxic tumor tissue. bohrium.com

Materials Science and Advanced Chemical Applications

Beyond its biomedical applications, the 2-nitroimidazole scaffold, including derivatives of this compound, has potential uses in materials science and advanced chemical synthesis. The nitroimidazole ring is a versatile building block in organic synthesis. nih.gov For example, ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol have been synthesized and assayed for their antimicrobial properties.

In the field of materials science, there is growing interest in developing "smart" materials that respond to specific environmental stimuli. The hypoxia-sensitive nature of the 2-nitroimidazole group makes it an attractive component for designing stimulus-responsive materials. For instance, it could be incorporated into polymer backbones or as side chains to create materials that change their properties, such as solubility or conformation, in response to low oxygen levels. Such materials could have applications in areas like targeted delivery systems or sensors.

Exploration as Components in High-Energy Materials Research

Nitroimidazoles are a well-established class of energetic materials due to their high nitrogen content, density, and heat of formation, which are key characteristics for explosives and propellants. The introduction of a nitro group onto the imidazole ring significantly enhances its energetic properties.

Research into nitroimidazole derivatives has shown that both the number and position of nitro groups on the imidazole ring have a profound impact on the thermal stability and detonation performance of the resulting compounds. Generally, an increase in the number of nitro groups leads to higher detonation velocities and pressures. However, this often comes at the cost of reduced thermal stability.

The ethanamine side chain in this compound offers a reactive site for further modification. For instance, N-functionalization strategies, such as N-amination and N-trinitroethylamination, have been successfully employed to synthesize novel nitroimidazole-based energetic materials. rsc.orgrsc.org These modifications can lead to compounds with favorable densities, good detonation properties, and moderate thermal stabilities, in some cases comparable to well-known explosives like RDX. rsc.orgrsc.org

Table 1: Illustrative Energetic Properties of Nitroimidazole Derivatives

| Compound Class | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| Dinitroimidazoles | 1.7 - 1.8 | 8.0 - 8.5 | 25 - 30 |

| Trinitroimidazoles | 1.8 - 1.9 | 8.5 - 9.0 | 30 - 35 |

Note: The data in this table is generalized from research on various nitroimidazole derivatives and does not represent experimental values for this compound.

Potential as Chelating Ligands in Coordination Chemistry Research

The this compound molecule possesses multiple potential coordination sites, making it an interesting candidate as a chelating ligand in coordination chemistry. The nitrogen atoms of the imidazole ring and the amino group of the ethanamine side chain can act as Lewis bases, donating electron pairs to a central metal ion to form coordination complexes.

The formation of stable chelate rings, typically five- or six-membered, is a key factor in the stability of coordination compounds. The ethanamine side chain provides a flexible linker that could allow the terminal amino group and one of the imidazole nitrogens to coordinate to a metal center, forming a stable five-membered chelate ring.

The field of coordination chemistry has seen significant interest in imidazole-based ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. These materials have a wide range of applications, including in catalysis, gas storage, and as sensors. While research has not specifically focused on this compound, studies on other functionalized imidazoles demonstrate their versatility as ligands. For example, nitroimidazole derivatives have been incorporated into ruthenium(II) complexes, where the nitroimidazole can coordinate to the metal center. unifi.it

The synthesis of metal complexes with ligands containing both an imidazole ring and an amino group has been reported, showcasing the ability of these functionalities to coordinate with various metal ions. The resulting complexes can exhibit diverse geometries and properties depending on the metal ion and the specific ligand structure.

The table below illustrates the potential coordination behavior of ligands similar to this compound.

Table 2: Potential Coordination Characteristics of Aminoethyl-Imidazole Ligands

| Metal Ion | Potential Coordination Sites | Resulting Complex Geometry |

|---|---|---|

| Copper(II) | Imidazole Nitrogen, Amino Nitrogen | Square Planar, Octahedral |

| Zinc(II) | Imidazole Nitrogen, Amino Nitrogen | Tetrahedral |

| Nickel(II) | Imidazole Nitrogen, Amino Nitrogen | Octahedral |

Note: This table is illustrative and based on the coordination chemistry of related amino-functionalized imidazole ligands. The actual coordination behavior of this compound would require experimental verification.

Future Directions and Emerging Research Avenues for 2 2 Nitro 1h Imidazol 1 Yl Ethanamine

Advancements in Stereoselective and Scalable Synthetic Routes for Complex Derivatives

The synthesis of 2-nitroimidazole (B3424786) derivatives is a critical area of ongoing research, with a focus on creating more complex, effective, and specific molecules. Future advancements are anticipated in the development of stereoselective and scalable synthetic methodologies. The synthesis of complex nitroimidazole-based drugs like Delamanid (B1670213) and Pretomanid has highlighted the need for efficient, high-yield, and stereospecific routes. mdpi.comnih.gov

Current synthetic strategies often begin with commercially available 2-nitroimidazole, followed by N-alkylation and subsequent functional group manipulations. elsevierpure.comnih.gov However, these multi-step processes can be challenging, sometimes requiring protecting groups and resulting in modest yields. elsevierpure.comnih.gov Researchers have reported improved methods for synthesizing key intermediates, significantly increasing yields for bioreductive drugs like Evofosfamide. nih.govnih.gov

Future research will likely focus on:

Asymmetric Synthesis: Developing novel catalytic methods to control the stereochemistry of substituents on the side chain, which is crucial for biological activity and minimizing off-target effects. The synthesis of specific (R)- and (S)-isomers of Misonidazole has already demonstrated the importance of stereocontrol. nih.gov

Flow Chemistry and Process Optimization: Implementing continuous flow manufacturing processes for key 2-nitroimidazole intermediates. This can offer better control over reaction conditions, improve safety for handling nitrated compounds, and facilitate large-scale production for clinical applications.

Novel Linker Chemistries: Creating new bioreductive linkers based on the 2-nitroimidazole core to attach to a wider range of cytotoxic agents or functional probes, expanding their therapeutic and diagnostic potential. nih.gov

Progress in these areas will enable the creation of a new generation of sophisticated 2-nitroimidazole derivatives with enhanced properties for targeted therapies and advanced diagnostics.

Deeper Elucidation of Bioreduction Mechanisms and Enzyme-Substrate Interactions at the Molecular Level

The selective action of 2-nitroimidazoles in hypoxic environments is dependent on their bioreduction by cellular nitroreductases. nih.govnih.gov While the general mechanism is understood—involving a one-electron reduction to a radical anion that, in the absence of oxygen, undergoes further reduction to form reactive species that bind to macromolecules—a deeper, molecular-level understanding is required for rational drug design. nih.govplos.orgnih.gov

Nitroreductases, particularly bacterial Type I enzymes, are flavoenzymes that catalyze the reduction via a ping-pong bi-bi mechanism, using NAD(P)H as a cofactor. nih.govfrontiersin.org These enzymes exhibit an unusually broad substrate repertoire, which is attributed to a flexible active site and a simple kinetic mechanism. nih.govnih.gov Future research is moving towards a more precise characterization of these interactions:

Structural Biology: High-resolution crystallography and cryo-electron microscopy of nitroreductases complexed with various 2-nitroimidazole substrates, including 2-(2-nitro-1H-imidazol-1-yl)ethanamine derivatives. Such studies can reveal the specific amino acid residues that determine substrate binding, orientation, and catalytic efficiency, explaining why some enzymes preferentially reduce certain substrates. nih.govmdpi.com

Computational Modeling: Using molecular dynamics simulations to model the dynamic interactions between the enzyme's active site and the substrate. This can help predict how modifications to the 2-nitroimidazole side chain will affect binding affinity and the rate of electron transfer.

Kinetic Analysis: Performing detailed pre-steady-state and steady-state kinetic analyses for a wider range of derivatives and nitroreductase isozymes. nih.gov This will help in understanding the rate-limiting steps of the reduction process and how they are influenced by both the substrate structure and the specific enzyme variant. elsevierpure.com

A more profound understanding of these enzyme-substrate interactions will allow for the design of derivatives that are more efficiently activated by specific nitroreductases found in target cells (e.g., cancer cells or anaerobic bacteria), thereby increasing their efficacy and selectivity.

Integration of Multi-Omics Approaches in Mechanistic Research

To achieve a holistic understanding of the cellular response to this compound and its derivatives, future research is increasingly turning to the integration of multi-omics data. This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to map the global changes within a cell upon drug exposure. mdpi.comnih.gov While some studies have successfully used individual 'omics' techniques, the true power lies in their integration.

Proteomics: Proteomic analyses have begun to identify the specific protein targets of activated nitroimidazoles. Studies using click-chemistry-enabled 2-nitroimidazole probes have identified covalent adduct formation with key cellular proteins under hypoxia, including the glycolytic enzyme GAPDH and the detoxification enzyme GSTP1. nih.govnih.gov In parasites, proteomics revealed that nitroimidazoles target proteins in the thioredoxin-mediated redox network. plos.orgnih.gov Future work will expand this to create a comprehensive map of the "adductome" for different derivatives.

Transcriptomics: Analyzing changes in gene expression (RNA-seq) following treatment can reveal the cellular pathways that are activated or repressed. nih.gov In the context of hypoxia, this can help distinguish between the cellular response to the low-oxygen environment itself and the specific effects of the bioreduced drug.

Metabolomics: This approach can identify changes in the cellular metabolic landscape. For instance, metabolomics has been used to uncover biomarkers of 5-nitroimidazole treatment by analyzing shifts in metabolites related to bile acid homeostasis and the glutamyl cycle. nih.gov Applying this to 2-nitroimidazoles could reveal how their activation impacts cellular energy pathways and redox balance.

The ultimate goal is to integrate these datasets to build comprehensive models of the drug's mechanism of action. nih.gov For example, by correlating proteomic data (e.g., inhibition of GAPDH) with metabolomic data (e.g., changes in glycolytic intermediates) and transcriptomic data (e.g., upregulation of stress response genes), researchers can build a detailed picture of the downstream consequences of drug activation, potentially uncovering novel vulnerabilities and mechanisms of resistance. mdpi.com

Development of Novel Research Tools and Probes based on 2-Nitroimidazole Scaffolds

The inherent hypoxia-selectivity of the 2-nitroimidazole scaffold makes it an exceptional platform for developing novel research tools and diagnostic probes. portlandpress.com This has been a vibrant area of research that continues to evolve, aiming for probes with greater sensitivity, specificity, and functionality.

Clinically validated radiotracers like [¹⁸F]FMISO (F-18 fluoromisonidazole) are already used in positron emission tomography (PET) to image hypoxic tumors. elsevierpure.comnih.gov Building on this success, future research is focused on creating a new generation of probes:

Multi-modal Imaging Probes: Developing single-molecule probes that can be detected by multiple imaging modalities (e.g., PET and fluorescence imaging). This could be achieved by attaching both a radionuclide and a fluorophore to the 2-nitroimidazole core, allowing for both whole-body imaging and high-resolution microscopic analysis of tissue samples.

Click-Chemistry Compatible Probes: The synthesis of derivatives like azidoazomycin arabinofuranoside (N₃-AZA) allows for the use of "click chemistry". nih.gov This enables the highly efficient and specific attachment of various reporter tags (like fluorophores or biotin) to the probe after it has become trapped in hypoxic cells. This modular approach greatly expands the utility of a single probe for different applications, from proteomics to fluorescence microscopy. nih.gov

Theranostic Agents: Creating agents that combine therapeutic and diagnostic functions. A 2-nitroimidazole derivative could be linked to a potent cytotoxin and a radioisotope, allowing for simultaneous imaging of hypoxic regions and targeted delivery of therapy.

Fluorescent Probes for Real-time Sensing: Designing probes with fluorescence properties that change upon bioreduction. This could enable the real-time monitoring of hypoxic conditions and reductase activity in living cells or tissues using advanced microscopy techniques. Research into bis-(2-nitroimidazole)-naphthalimides has already shown promise in developing probes with high fluorescence differences between hypoxic and normoxic conditions.

These advanced tools will not only improve the diagnosis and monitoring of diseases associated with hypoxia but will also provide researchers with more powerful ways to study the underlying biology of hypoxic cells and the mechanisms of bioreductive drugs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Nitro-1H-imidazol-1-yl)ethanamine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via deprotection of tert-butyloxycarbonyl (Boc)-protected intermediates using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding a white solid with 96% efficiency . Alternative methods employ coupling agents like HATU/HOAt with triethylamine in DCM, achieving near-quantitative yields (99%) for derivatives . Optimization involves monitoring reaction times (1–4 hours) and solvent ratios (e.g., TFA:DCM 1:1) to minimize side reactions.

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology : Nuclear Magnetic Resonance (¹H NMR) is critical for confirming structure, with characteristic peaks at δ 7.57 (s, 1H, imidazole proton) and δ 3.56–3.62 (t, 2H, ethanamine chain) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy complement structural validation. For crystalline derivatives, X-ray diffraction using SHELX software (e.g., SHELXL) resolves bond lengths and angles .

Q. What are the primary safety considerations when handling this compound?

- Methodology : The compound is hygroscopic and requires storage under inert atmospheres at 2–8°C . Safety Data Sheets (SDS) classify it as harmful (H302, H315, H319, H335), necessitating PPE (gloves, goggles) and fume hoods during synthesis . Emergency protocols include immediate decontamination and medical consultation for inhalation or skin contact .

Advanced Research Questions

Q. How does this compound function in hypoxia-sensitive prodrug design?

- Methodology : The nitroimidazole moiety undergoes selective reduction under hypoxic conditions, releasing active drugs. For example, coupling with paclitaxel (PTX) via activated carbonate intermediates generates hypoxia-targeting prodrugs (e.g., 2C-PTX), validated in vitro using LC-MS and cytotoxicity assays . Researchers must optimize linker length (e.g., ethanamine vs. propanamine) for tumor penetration and enzymatic cleavage efficiency .

Q. What challenges arise in crystallographic refinement of nitroimidazole derivatives, and how are they resolved?

- Methodology : Nitro groups introduce disorder due to rotational flexibility, complicating electron density maps. SHELXL’s constraints (e.g., AFIX commands) stabilize refinement, while twin refinement tools in SHELXT address pseudo-symmetry in crystals . High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve accuracy .

Q. How can contradictory NMR data between synthetic batches be systematically analyzed?

- Methodology : Contradictions (e.g., shifted imidazole proton peaks) often stem from residual solvents or tautomerism. Researchers should:

- Compare spectra with authentic standards (e.g., CAS 36717-77-8 ).

- Use deuterated solvents (DMSO-d6, CDCl3) to eliminate solvent interference.

- Perform variable-temperature NMR to detect dynamic equilibria between tautomers .

Q. What strategies improve the compound’s stability in biological assays?

- Methodology : Stability issues (e.g., hydrolysis of the ethanamine linker) are mitigated by:

- Formulating as hydrochloride salts (e.g., CAS 116989-51-6) to enhance solubility and shelf life .

- Encapsulating in liposomes or PEGylated carriers to reduce enzymatic degradation .

- Monitoring stability via HPLC-UV at physiological pH (7.4) and temperature (37°C) .

Q. How is computational modeling used to predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to hypoxia-inducible factor (HIF-1α) or tubulin (in tubulysin analogs ). Key parameters include:

- Partial charge optimization (DFT calculations at B3LYP/6-31G* level).

- Binding free energy (ΔG) validation via isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.